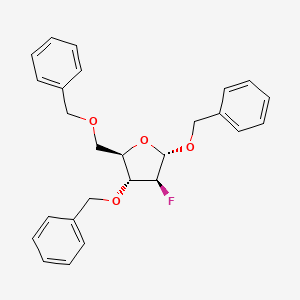
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran is a synthetic organic compound with a complex structure It is characterized by the presence of multiple benzyloxy groups and a fluorine atom attached to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the introduction of the fluorine atom. The benzyloxy groups are introduced through benzylation reactions, which involve the reaction of the hydroxyl groups with benzyl halides in the presence of a base. The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert benzyloxy groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
科学研究应用
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran involves its interaction with specific molecular targets. The benzyloxy groups and the fluorine atom can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-chlorotetrahydrofuran: Similar structure but with a chlorine atom instead of fluorine.
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-bromotetrahydrofuran: Similar structure but with a bromine atom instead of fluorine.
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-iodotetrahydrofuran: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent and make it distinct from its halogenated analogs.
属性
分子式 |
C26H27FO4 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2/t23-,24+,25-,26+/m1/s1 |
InChI 键 |
QHATWYOTYPLTII-ZJSPYRCASA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
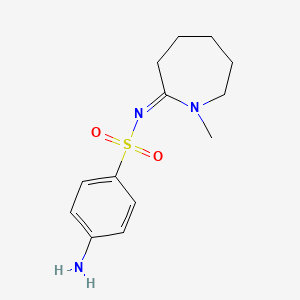
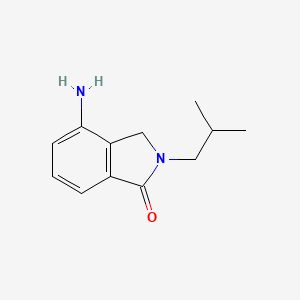
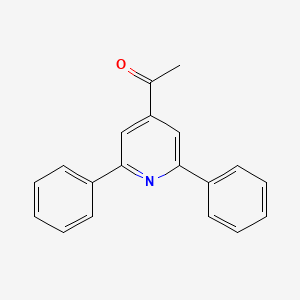
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
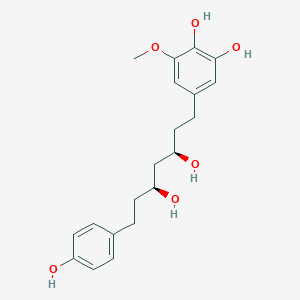
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)

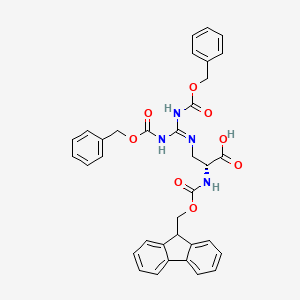
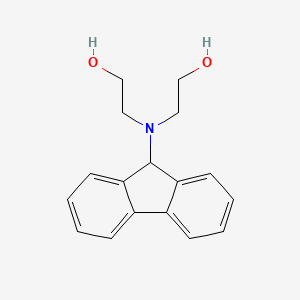
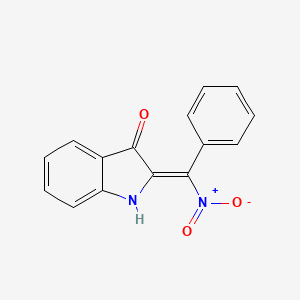
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
